molecular formula C14H17NO B1268787 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 714278-20-3

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1268787
CAS No.: 714278-20-3
M. Wt: 215.29 g/mol
InChI Key: FZWFLLRAZZIMTO-UHFFFAOYSA-N
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Description

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde is a synthetically designed indole derivative provided for research and development purposes. The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, making this aldehyde a valuable intermediate for medicinal chemistry and drug discovery . Indole derivatives, as a class, are known to exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . This specific compound, featuring isobutyl and methyl substituents, serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds for screening against various therapeutic targets. Its aldehyde functional group allows for further chemical transformations, such as condensation reactions, facilitating the exploration of structure-activity relationships. This product is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10(2)8-15-11(3)13(9-16)12-6-4-5-7-14(12)15/h4-7,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWFLLRAZZIMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359596
Record name 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714278-20-3
Record name 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Alkylated Indole Precursors

The synthesis begins with the preparation of 1-isobutyl-2-methylindole. Alkylation of indole at the N1 position is achieved using isobutyl halides (e.g., isobutyl bromide) under basic conditions. For example, treatment of 2-methylindole with isobutyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C yields 1-isobutyl-2-methylindole. Key parameters include:

Parameter Optimal Condition
Solvent Anhydrous DMF
Base NaH (2.2 equiv)
Temperature 70°C
Reaction Time 6–8 hours
Yield 85–90%

Vilsmeier Reagent Preparation

The Vilsmeier reagent is synthesized by reacting phosphorus oxychloride (POCl₃) with DMF at 0–5°C. A typical protocol involves slow addition of POCl₃ (1.2 equiv) to chilled DMF (5:1 v/v DMF:POCl₃), followed by stirring for 30–40 minutes. The resulting chloromethyleneiminium salt is highly electrophilic, enabling formylation at the indole’s 3-position.

Formylation Reaction Conditions

The alkylated indole precursor is dissolved in anhydrous DMF, and the Vilsmeier reagent is added dropwise at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed at 80–90°C for 5–8 hours. Post-reaction workup involves quenching with saturated sodium carbonate (pH 8–9), precipitating the product, and recrystallization from ethanol.

Representative Data:

  • Yield: 70–75%
  • Characterization:
    • ¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, Ar-H), 7.56–7.20 (m, 3H, Ar-H), 2.29 (s, 3H, CH₃), 1.55 (s, 6H, (CH₃)₂CH).
    • ¹³C NMR (DMSO-d₆): δ 185.34 (CHO), 138.85 (C3), 124.49–112.80 (Ar-C).

Stepwise Alkylation-Formylation Strategy

An alternative approach involves sequential N-alkylation and C3-formylation. This method minimizes side reactions such as over-oxidation or dimerization.

N-Alkylation of Indole

Indole is first alkylated using isobutyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under microwave irradiation (100°C, 30 minutes), achieving 90% conversion. The product, 1-isobutylindole, is then methylated at the 2-position via Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Subsequent Formylation at C3

The 2-methyl-1-isobutylindole undergoes Vilsmeier-Haack formylation as described in Section 1.3. This stepwise method improves regioselectivity, with yields reaching 78–82%.

Optimization of Reaction Parameters

Temperature and Time Effects

  • Formylation Efficiency: Reflux temperatures above 85°C reduce yields due to decomposition, while temperatures below 80°C prolong reaction times (>10 hours).
  • Alkylation Kinetics: Microwave-assisted alkylation reduces reaction times from 8 hours to 30 minutes without compromising yield.

Molar Ratios and Solvent Systems

  • Vilsmeier Reagent Stoichiometry: A molar ratio of 1:10–1:40 (indole:Vilsmeier reagent) optimizes formylation. Excess reagent (>1:50) leads to chlorination byproducts.
  • Solvent Purity: Anhydrous DMF is critical; moisture levels >0.1% result in hydrolysis of the Vilsmeier reagent, reducing yields by 20–30%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
One-Pot Vilsmeier 70–75 95 Simplified workflow Sensitive to moisture
Stepwise 78–82 98 Better regiocontrol Longer reaction time
Microwave 85–90 97 Rapid alkylation Specialized equipment required

Challenges and Practical Considerations

  • Regioselectivity: Competing formylation at the 2-position is minimized by steric hindrance from the 1-isobutyl group.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) effectively isolates the product from dimeric byproducts.
  • Scale-Up Issues: Exothermic reactions during Vilsmeier reagent preparation necessitate controlled addition and cooling.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-isobutyl-2-methyl-1H-indole-3-carbaldehyde. Research indicates that these compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The structural modifications of indole derivatives have been shown to enhance their antibacterial efficacy, suggesting potential therapeutic applications in treating resistant infections .

Anti-inflammatory and Antitumor Properties
Indole derivatives have also been investigated for their anti-inflammatory and antitumor activities. The synthesis of N-acyl indole compounds has been linked to promising anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases . Furthermore, the structural diversity of indoles allows for the exploration of their anticancer properties through targeted modifications .

Organic Synthesis

Building Block for Complex Molecules
The aldehyde group in this compound makes it an excellent precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as acylation and condensation, facilitates the development of new compounds with desired biological activities . This versatility is particularly valuable in drug discovery and development.

Material Science

Development of Functional Materials
The unique properties of indole derivatives allow for their use in developing functional materials. For instance, compounds like this compound can be incorporated into polymers or coatings that exhibit specific optical or electronic properties. This application is crucial in creating advanced materials for electronics and photonics .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of several indole derivatives against MRSA. The results indicated that this compound showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a lead compound for further development .

Case Study 2: Synthesis of N-acyl Indoles

In another study, researchers synthesized a series of N-acyl indoles using this compound as a starting material. The resulting compounds demonstrated varied biological activities, including significant anti-inflammatory effects in vitro. This case illustrates the compound's utility as a precursor in medicinal chemistry .

Comparison with Similar Compounds

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

Biological Activity

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H17NOC_{14}H_{17}NO and features an indole ring structure with an isobutyl group at position 1 and a methyl group at position 2. The presence of the aldehyde functional group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes, receptors, and ion channels.

Target Interactions:

  • Enzyme Inhibition: The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Modulation: It may function as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Biochemical Pathways:
Indole derivatives are known to participate in several biochemical processes:

  • Cell Signaling: They modulate signaling pathways that regulate gene expression.
  • Metabolism: They interact with metabolic enzymes, impacting overall cellular metabolism.

Biological Activities

This compound exhibits a range of biological activities:

Activity TypeDescription
AntiviralInhibits viral replication through enzyme interaction.
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production.
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth.
AntimicrobialEffective against various bacterial strains, including MRSA.
AntidiabeticInfluences glucose metabolism and insulin sensitivity.

Antimicrobial Activity

A study demonstrated that this compound shows significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.90 μg/mL, which is particularly noteworthy against methicillin-resistant strains (MRSA) where the MIC was found to be lower than 1 μg/mL .

Anticancer Effects

Research has indicated that this compound can induce apoptosis in various cancer cell lines. For instance, it was observed to enhance caspase activity in breast cancer cells (MDA-MB-231), suggesting a mechanism for its anticancer properties .

Table: Summary of Anticancer Activity

Cell LineConcentration (μM)Effect
MDA-MB-2311.0Induced morphological changes
MDA-MB-23110.0Enhanced caspase-3 activity

Q & A

Q. What are the optimal synthetic routes for 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, where POCl₃ and DMF form a reactive chloroiminium intermediate to introduce the aldehyde group at the indole 3-position. Key steps include:

  • Substitution : Use NaH in DMF to alkylate the indole nitrogen with isobutyl groups (e.g., isobutyl bromide) .
  • Formylation : React with POCl₃/DMF at 80–110°C for 15–45 minutes, followed by neutralization with NaOH .
  • Purification : Column chromatography (e.g., petroleum ether:ethyl acetate) or recrystallization for high purity .

Optimization Tips :

  • Monitor reaction temperature to avoid over-chlorination.
  • Use anhydrous DMF and inert atmosphere to prevent hydrolysis.

Q. How is structural characterization performed for this compound, and what analytical tools are critical?

Structural confirmation relies on:

  • X-ray crystallography : For unambiguous determination of substituent positions and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy :
  • ¹H NMR : Look for aldehyde proton (δ ~9.5–10.5 ppm) and isobutyl/methyl group signals (δ ~0.8–1.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (δ ~190 ppm) and quaternary carbons .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are often prepared via:

  • Aldehyde functionalization :
  • Reduction : NaBH₄ in methanol yields indole-3-methanol derivatives .
  • Condensation : React with amines or hydrazines to form Schiff bases or hydrazones .
    • Electrophilic substitution : Iodination at the 6-position using iodine/oxidizing agents (e.g., H₂O₂) in dichloromethane .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in synthetic yields or by-product formation?

Low yields or impurities often arise from:

  • Competing reactions : Over-alkylation or hydrolysis of the aldehyde group.
  • Mitigation :
  • Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

  • Computational modeling : DFT studies to predict reactive pathways and optimize transition states .

    Example : If formylation fails, replace DMF with N-methylformanilide to reduce side reactions .

Q. What strategies are effective for designing biological activity assays for indole-3-carbaldehyde derivatives?

  • Target selection : Prioritize pathways where indoles modulate activity (e.g., anticancer via tubulin inhibition or antimicrobial via membrane disruption) .
  • Assay design :
  • In vitro : Use MTT assays for cytotoxicity or broth microdilution for MIC determination .
  • Mechanistic probes : Fluorescent tagging (e.g., BODIPY) to track cellular uptake .
    • Data validation : Triangulate results with molecular docking (e.g., AutoDock) and transcriptomics .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?

  • Twinning : Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands .
  • Disorder modeling : Apply PART/SUMP restraints and validate with R₁/Rfree gaps <5% .
  • Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

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